1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .Physical And Chemical Properties Analysis
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride has a molecular formula of C18H31Cl2N3 . Its average mass is 360.365 Da and its monoisotopic mass is 359.189514 Da .Scientific Research Applications
Piperidines and piperazines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . For example, research led by Bode and coworkers identified the conditions at which the synthesis of piperazines proceeds under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .
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Pharmaceutical Applications
- Piperidines and piperazines are key components in the design of drugs . They are present in more than twenty classes of pharmaceuticals .
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
- Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Synthesis of Organic Compounds
- Piperidines are among the most important synthetic fragments for designing drugs .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
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Stimulant
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Treatment of Psychosis and Prevention of Brain Damage
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ALK and ROS1 Dual Inhibitor
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Antioxidant
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFUFOVJIALDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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